Technical Whitepaper: Chemical Properties, Synthesis, and Target Engagement of 4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
Technical Whitepaper: Chemical Properties, Synthesis, and Target Engagement of 4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 916173-16-5) represents a highly optimized building block utilized in the development of targeted therapeutics, particularly in oncology and immunology ()[1].
Featuring a 7-azaindole core substituted at the 4-position with a lipophilic isopropoxyphenyl group, this molecule is engineered to exploit the ATP-binding pocket of kinases. Recent patent literature highlights its critical utility as a precursor for Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors—a highly sought-after target for enhancing anti-tumor immunity by overcoming T-cell exhaustion ()[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodology, and mechanistic rationale for target engagement.
Physicochemical Profiling & Structural Logic
The physicochemical properties of this scaffold are meticulously balanced to ensure high ligand efficiency while maintaining compliance with Lipinski’s Rule of Five.
| Property | Value | Structural Rationale |
| Compound Name | 4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | Standardized IUPAC nomenclature. |
| CAS Number | 916173-16-5 | Unique registry identifier[1]. |
| Molecular Formula | C16H16N2O | Optimal heavy atom count for fragment growth. |
| Molecular Weight | 252.31 g/mol | Low molecular weight allows for downstream functionalization without exceeding 500 Da. |
| Hydrogen Bond Donors | 1 (Pyrrole N1-H) | Critical for anchoring to the kinase hinge region. |
| Hydrogen Bond Acceptors | 2 (Pyridine N7, Ether O) | N7 acts as a bidentate partner with N1-H; Ether O provides solvent interactions. |
| Core Scaffold | 7-Azaindole | Bioisostere of the adenine ring of ATP. |
Structural Biology & Target Engagement Mechanism
The 7-azaindole system is a premier ATP-competitive hinge binder. In the context of kinase inhibition, the N1-H and N7 atoms of the pyrrolo[2,3-b]pyridine system form a highly conserved bidentate hydrogen-bonding network with the backbone carbonyl and amide NH of the kinase hinge region.
The causality behind the 4-position substitution is rooted in kinome selectivity. The 4-isopropoxyphenyl group is strategically directed towards the Hydrophobic Pocket II (the selectivity filter) of the kinase domain. The bulky, lipophilic isopropoxy moiety maximizes van der Waals contacts, providing a steric shield that prevents binding to off-target kinases with narrower selectivity pockets.
Fig 1. Target engagement mechanism of the 7-azaindole scaffold in kinase inhibition.
Synthetic Methodology: Self-Validating Protocol
The Suzuki-Miyaura cross-coupling reaction is the premier method for assembling these biaryl systems due to its high functional group tolerance and mild conditions ()[3]. The following protocol outlines a highly robust, self-validating workflow for synthesizing the title compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Objective: Synthesize 4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine from 4-chloro-1H-pyrrolo[2,3-b]pyridine.
Causality & Design: The use of Pd(dppf)Cl2 is critical here. The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, vastly accelerating the reductive elimination step compared to monodentate ligands. K2CO3 in a mixed aqueous solvent system ensures rapid formation of the highly reactive boronate species, facilitating transmetalation.
Step-by-Step Workflow:
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Reagent Assembly: In a 50 mL round-bottom flask, combine 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, 1.0 mmol) and (4-isopropoxyphenyl)boronic acid (1.2 equiv, 1.2 mmol).
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Rationale: A 0.2 equiv excess of boronic acid compensates for potential protodeboronation side reactions at elevated temperatures.
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Catalyst & Base Addition: Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%) and K2CO3 (2.5 equiv, 2.5 mmol). Suspend the mixture in 1,4-Dioxane/H2O (4:1 v/v, 10 mL).
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Degassing (Critical Step): Sparge the reaction mixture with Argon gas for 15 minutes.
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Rationale: Oxygen must be strictly excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) peroxo complexes.
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Thermal Activation: Heat the mixture to 100°C under reflux (or microwave irradiation) for 12 hours.
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Self-Validating Monitoring: Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS.
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Validation Checkpoint: The reaction is deemed complete when the M+H 153 peak (starting material) is entirely replaced by the M+H 253 peak (product).
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Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 10 mL) to remove dioxane and inorganic salts. Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel chromatography (Eluent: Hexanes/EtOAc gradient) to yield the pure compound.
Fig 2. Suzuki-Miyaura cross-coupling workflow for synthesizing the 7-azaindole derivative.
References
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Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications) URL: [Link]
- Title: WO2019238067A1 - Pyrrolo[2, 3-b] pyridines or pyrrolo [2, 3-b] pyrazines as hpk1 inhibitor and the use thereof Source: Google Patents URL
